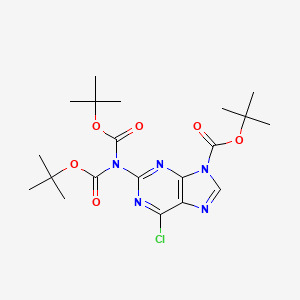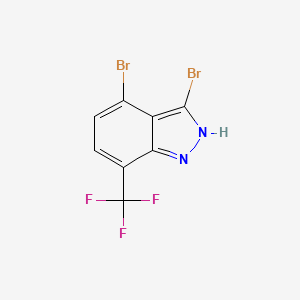
8-Chloro-6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one is a quinazoline derivative with a trifluoromethyl group at the 2-position, a chlorine atom at the 8-position, and a fluorine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of 2-(trifluoromethyl)aniline with chloroacetic acid followed by fluorination and subsequent cyclization to form the quinazoline core.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aqueous or alcoholic solutions, elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
Substitution: Formation of various substituted quinazolines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology: In biological research, 8-Chloro-6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one can be used as a probe to study biological systems. Its fluorine and chlorine atoms can be useful in fluorescence imaging and tracking within biological tissues.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the activity of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the material science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 8-Chloro-6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, leading to specific biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)quinazolin-4(3H)-one
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one
8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
Uniqueness: 8-Chloro-6-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to its combination of chlorine and fluorine atoms, which can impart distinct chemical and biological properties compared to similar compounds. Its dual halogenation can enhance its reactivity and binding affinity, making it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and versatile reactivity make it a valuable tool in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H3ClF4N2O |
|---|---|
Peso molecular |
266.58 g/mol |
Nombre IUPAC |
8-chloro-6-fluoro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H3ClF4N2O/c10-5-2-3(11)1-4-6(5)15-8(9(12,13)14)16-7(4)17/h1-2H,(H,15,16,17) |
Clave InChI |
OSRNDMKPHJIYHB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)NC(=N2)C(F)(F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)





![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)


![7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)

![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)


